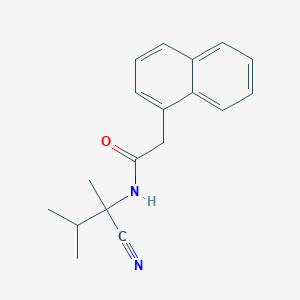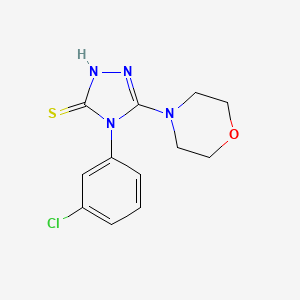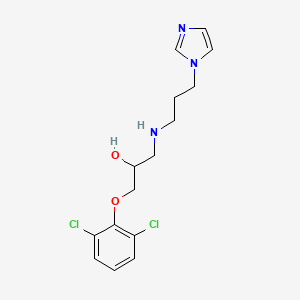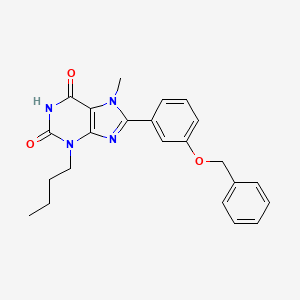![molecular formula C20H19N3O3 B7534937 N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide, also known as MPQC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQC belongs to the class of quinoline-based compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to have potential applications in various scientific research areas such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to exhibit anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to inhibit the growth of cancer cells by inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
In neurodegenerative diseases, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide is not fully understood. However, it has been reported to interact with various targets such as tubulin, histone deacetylases, and protein kinase C. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to inhibit tubulin polymerization, which is involved in the formation of microtubules that are essential for cell division and migration. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to inhibit histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histones. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has also been found to inhibit protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a key role in the apoptotic pathway. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are involved in the regulation of cell death.
In neurodegenerative diseases, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has several advantages for use in lab experiments. It has been reported to exhibit high purity and high yield, which makes it suitable for use in various assays. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide is that it is relatively expensive compared to other compounds, which may limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for research on N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide. One area of research is the development of more potent and selective analogs of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide that can be used for targeted therapy in cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide and its targets in various cellular processes. Finally, the use of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide in combination with other compounds or therapies should be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide involves the reaction of 2-chloroquinoline with 3-(2-methoxypropanoylamino)aniline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide. This method has been reported to yield high purity and high yield of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide.
Eigenschaften
IUPAC Name |
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(26-2)19(24)21-15-7-5-8-16(12-15)22-20(25)18-11-10-14-6-3-4-9-17(14)23-18/h3-13H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQPVWXCMIWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)

![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)



![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7534926.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)